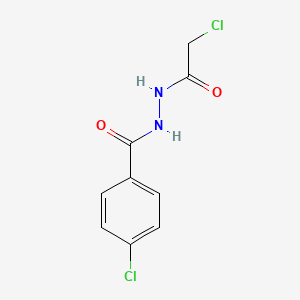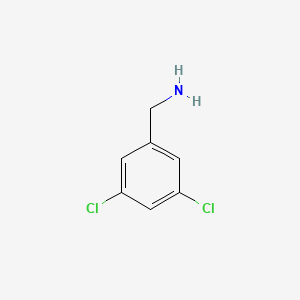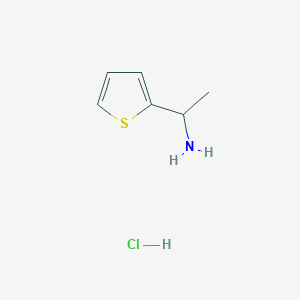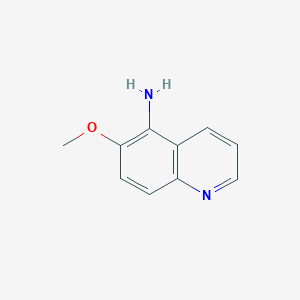
4-chloro-N'-(2-chloroacetyl)benzohydrazide
概要
説明
The compound 4-chloro-N'-(2-chloroacetyl)benzohydrazide is a derivative of benzohydrazide, which is a class of compounds known for their potential use in drug discovery due to their diverse biological activities. Benzohydrazides can be modified to produce various heterocyclic compounds that are significant in medicinal chemistry. The papers provided discuss different benzohydrazide derivatives and their synthesis, molecular structures, chemical reactions, and physical and chemical properties, which can provide insights into the analysis of 4-chloro-N'-(2-chloroacetyl)benzohydrazide.
Synthesis Analysis
The synthesis of benzohydrazide derivatives often involves the condensation of benzaldehyde with benzohydrazide or its substitutions. For example, 4-chloro-N'-(4-methoxybenzylidene)benzohydrazide was obtained by condensing 4-methoxybenzaldehyde with 4-chlorobenzohydrazide . Similarly, various substituted benzohydrazides have been synthesized by treating quinolinecarbaldehyde with substituted benzohydrazides . These methods suggest that the synthesis of 4-chloro-N'-(2-chloroacetyl)benzohydrazide could also involve a condensation reaction between appropriate aldehyde and hydrazide components.
Molecular Structure Analysis
The molecular structure of benzohydrazide derivatives is characterized by spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction. For instance, the crystal structure of 2-amino-N'-(1-(4-chlorophenyl)ethylidene)benzohydrazide was determined to be nearly planar with intermolecular hydrogen bonding, which is a common feature in benzohydrazides . These techniques could be applied to determine the molecular structure of 4-chloro-N'-(2-chloroacetyl)benzohydrazide, providing insights into its geometry and intermolecular interactions.
Chemical Reactions Analysis
Benzohydrazide derivatives can undergo various chemical reactions, including further substitution, reduction, and cyclization, to form different heterocyclic compounds. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid was used to prepare substituted nitrogenous heterocycles through a series of reactions including chlorine substitution and nitro group reduction . These reactions are relevant to understanding the chemical behavior of 4-chloro-N'-(2-chloroacetyl)benzohydrazide and its potential to form new compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzohydrazide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of substituents like chloro, methoxy, and nitro groups can affect these properties. For instance, the presence of a methanol molecule of crystallization in 4-chloro-N'-(4-methoxybenzylidene)benzohydrazide methanol monosolvate affects its solubility and intermolecular interactions . These properties are essential for the practical application of these compounds in biological systems.
科学的研究の応用
-
Scientific Field: Organic Chemistry
-
Scientific Field: Organic Synthesis
- Application : Chloroacetyl chloride, a compound related to 4-chloro-N’-(2-chloroacetyl)benzohydrazide, is used as a chlorinating agent, acylating agent, precursor to monochloroketene, and as a building block for cyclization .
- Methods of Application : Chloroacetyl chloride can be used for chloroacetylation and chemical modification of poly(glycidyl methacrylate) . It was also used to study the in vitro metabolism of chloroacetamide herbicides by rat and human liver microsomes .
- Scientific Field: Organic Synthesis
- Application : Chloroacetyl chloride, a compound related to 4-chloro-N’-(2-chloroacetyl)benzohydrazide, is used as a chlorinating agent, acylating agent, precursor to monochloroketene, and as a building block for cyclization .
- Methods of Application : Chloroacetyl chloride can be used for chloroacetylation and chemical modification of poly(glycidyl methacrylate) . It was also used to study the in vitro metabolism of chloroacetamide herbicides by rat and human liver microsomes .
- Scientific Field: Organic Chemistry
- Application : Chloroacetyl chloride, a compound related to 4-chloro-N’-(2-chloroacetyl)benzohydrazide, is used as a chlorinating agent, acylating agent, precursor to monochloroketene, and as a building block for cyclization .
- Methods of Application : Chloroacetyl chloride can be used for chloroacetylation and chemical modification of poly(glycidyl methacrylate) . It was also used to study the in vitro metabolism of chloroacetamide herbicides by rat and human liver microsomes .
Safety And Hazards
特性
IUPAC Name |
4-chloro-N'-(2-chloroacetyl)benzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O2/c10-5-8(14)12-13-9(15)6-1-3-7(11)4-2-6/h1-4H,5H2,(H,12,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTDMGMZOXNPPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334602 | |
| Record name | 4-chloro-N'-(2-chloroacetyl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N'-(2-chloroacetyl)benzohydrazide | |
CAS RN |
50677-27-5 | |
| Record name | 4-chloro-N'-(2-chloroacetyl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine](/img/structure/B1297769.png)










